molecular formula C20H23BrO4 B5030200 4-allyl-1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene

4-allyl-1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene

Cat. No. B5030200
M. Wt: 407.3 g/mol
InChI Key: NTUCUQGIOOPURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ABPE and is a type of benzene derivative.

Mechanism of Action

The mechanism of action of ABPE is not entirely understood. However, studies have suggested that ABPE can act as a hole-transporting material in OLEDs and OFETs. ABPE has also been shown to exhibit excellent electron-donating properties, which can be utilized in the development of OPVs.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of ABPE. However, studies have shown that ABPE is non-toxic and does not exhibit any significant adverse effects on the human body.

Advantages and Limitations for Lab Experiments

One of the significant advantages of ABPE is its ease of synthesis. The synthesis method of ABPE is relatively simple and can be carried out in a laboratory setting. Additionally, ABPE exhibits excellent thermal stability, making it suitable for use in various electronic devices.
However, one of the limitations of ABPE is its low solubility in common organic solvents. This can make it challenging to work with in a laboratory setting.

Future Directions

There are several future directions for the research of ABPE. One of the significant areas of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are required to understand the mechanism of action of ABPE fully. The potential applications of ABPE in the development of organic electronic devices, such as OLEDs, OFETs, and OPVs, also require further investigation. Finally, the toxicity and environmental impact of ABPE need to be thoroughly studied before its widespread use in various applications.
Conclusion:
In conclusion, ABPE is a benzene derivative that has gained significant attention in the scientific community due to its potential applications in various fields, especially in organic electronics. The synthesis method of ABPE is relatively simple, and it exhibits excellent thermal stability. However, there is a need for further research to understand the mechanism of action of ABPE fully. Additionally, the toxicity and environmental impact of ABPE need to be thoroughly studied before its widespread use in various applications.

Synthesis Methods

The synthesis of ABPE involves the reaction of 4-allyl-2-methoxyphenol with 3-bromophenol in the presence of potassium carbonate and copper (I) iodide. The reaction is carried out in a solvent mixture of dimethylformamide and toluene. The yield of ABPE obtained through this method is approximately 50%.

Scientific Research Applications

ABPE has been extensively studied for its potential applications in various fields. One of the significant applications of ABPE is in the field of organic electronics. ABPE has been used as a building block in the synthesis of organic semiconductors, which can be used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

properties

IUPAC Name

1-[2-[2-(3-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrO4/c1-3-5-16-8-9-19(20(14-16)22-2)25-13-11-23-10-12-24-18-7-4-6-17(21)15-18/h3-4,6-9,14-15H,1,5,10-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUCUQGIOOPURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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